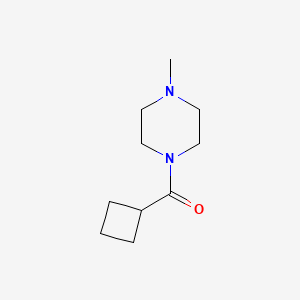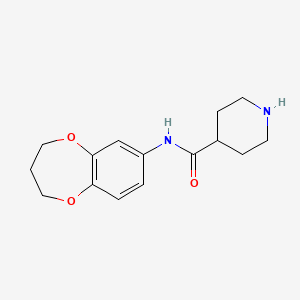![molecular formula C14H25N3O2S B7464921 3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)
3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly referred to as DPA-714 and has been studied for its potential use as a diagnostic tool in imaging studies and as a therapeutic agent for the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential use in imaging studies. It has been shown to bind to the translocator protein (TSPO) which is upregulated in various pathological conditions such as neuroinflammation, neurodegeneration, and cancer. This makes DPA-714 a potential diagnostic tool for these conditions as it can be used to visualize the extent of TSPO upregulation in affected tissues. Additionally, DPA-714 has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
DPA-714 binds to the TSPO which is located in the outer mitochondrial membrane. The exact mechanism of action is not fully understood, but it is thought that binding to TSPO modulates the immune response and reduces inflammation. This is thought to be beneficial in the treatment of various pathological conditions.
Biochemical and Physiological Effects:
DPA-714 has been shown to have anti-inflammatory effects in various animal models of disease. It has also been shown to reduce oxidative stress and improve mitochondrial function. Additionally, DPA-714 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPA-714 is its high purity and yield. This makes it an ideal compound for research purposes. Additionally, DPA-714 has been extensively studied, and its mechanism of action is well understood. However, one limitation of DPA-714 is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for research on DPA-714. One area of interest is the development of new imaging techniques that can be used to visualize TSPO upregulation in vivo. Additionally, there is ongoing research into the potential therapeutic applications of DPA-714 in the treatment of various diseases. Another area of interest is the development of new compounds that target TSPO with greater specificity and efficacy.
In conclusion, DPA-714 is a promising compound that has been extensively studied for its potential use as a diagnostic tool and therapeutic agent. Its mechanism of action is well understood, and it has been shown to have anti-inflammatory, neuroprotective, and antioxidant effects. While there are limitations to its use, such as its relatively new status and lack of long-term safety and efficacy data, there are many future directions for research on DPA-714.
Synthesemethoden
The synthesis of DPA-714 involves the reaction of 3-amino-N-(2-chloroethyl)benzenesulfonamide with diisopropylamine in the presence of a base. The resulting product is then treated with sodium hydroxide to yield DPA-714. This method has been optimized to produce high yields of pure DPA-714, making it an ideal compound for research purposes.
Eigenschaften
IUPAC Name |
3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-11(2)17(12(3)4)9-8-16-20(18,19)14-7-5-6-13(15)10-14/h5-7,10-12,16H,8-9,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCNSTSBPDBCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNS(=O)(=O)C1=CC=CC(=C1)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)

![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)


![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)


